3-methyl-N-(oxan-4-ylmethyl)aniline
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Overview
Description
3-methyl-N-(oxan-4-ylmethyl)aniline is an organic compound with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol . It is also known by its IUPAC name, 3-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)aniline . This compound is characterized by the presence of a methyl group attached to the aniline ring and an oxan-4-ylmethyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(oxan-4-ylmethyl)aniline can be achieved through various methods. One common approach involves the reaction of 3-methylaniline with oxan-4-ylmethyl chloride in the presence of a base such as sodium hydroxide . The reaction typically occurs under mild conditions, with the temperature maintained at around 60°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(oxan-4-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or hydroxylamine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-methyl-N-(oxan-4-ylmethyl)aniline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-methyl-N-(oxan-4-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-N-(oxan-4-ylmethyl)aniline: This compound has a similar structure but with the methyl group attached to the 4-position of the aniline ring.
N-(oxan-4-ylmethyl)aniline: This compound lacks the methyl group on the aniline ring.
Uniqueness
3-methyl-N-(oxan-4-ylmethyl)aniline is unique due to the specific positioning of the methyl group on the aniline ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds .
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
3-methyl-N-(oxan-4-ylmethyl)aniline |
InChI |
InChI=1S/C13H19NO/c1-11-3-2-4-13(9-11)14-10-12-5-7-15-8-6-12/h2-4,9,12,14H,5-8,10H2,1H3 |
InChI Key |
KRZKGTOZKDOJHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NCC2CCOCC2 |
Origin of Product |
United States |
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